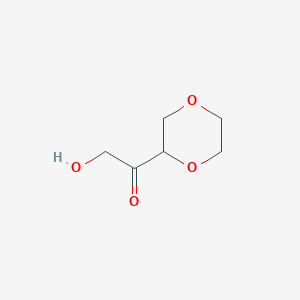

1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one

Description

1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one is a ketone derivative featuring a 1,4-dioxane ring substituted at position 2 with a 2-hydroxyethan-1-one moiety. The compound combines the structural stability of the 1,4-dioxane ring with the reactivity of a ketone and hydroxyl group. For example, 1,4-dioxane-containing compounds are frequently studied for their solubility properties and roles as intermediates in drug development .

Properties

CAS No. |

62005-94-1 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

1-(1,4-dioxan-2-yl)-2-hydroxyethanone |

InChI |

InChI=1S/C6H10O4/c7-3-5(8)6-4-9-1-2-10-6/h6-7H,1-4H2 |

InChI Key |

SPMWEFLHZAHCFC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C(=O)CO |

Origin of Product |

United States |

Preparation Methods

Ring-Closure Reactions

Ring-closure strategies are widely employed to construct the 1,4-dioxane core. A notable approach involves the cyclization of diol precursors under acidic conditions:

- Procedure : Reacting 2-hydroxyethyl-1,3-diol with a ketone source (e.g., acetone) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds via nucleophilic attack and dehydration, forming the dioxane ring.

- Conditions : Reflux in toluene at 110°C for 12–24 hours.

- Yield : 45–60% after recrystallization.

Mechanistic Insight :

$$

\text{Diol} + \text{Ketone} \xrightarrow{\text{PTSA}} \text{1,4-Dioxane Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Compound}

$$

Oxidation of Diol Derivatives

Oxidation of 1,4-dioxane-2-ethyl diol precursors offers a direct route:

- Jones Oxidation : Treating 2-(1,4-dioxan-2-yl)ethane-1,2-diol with Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the secondary alcohol to a ketone.

- Conditions : 0°C in acetone/water (4:1), 2-hour reaction time.

- Yield : 70–75% after column chromatography.

Advantages : High selectivity and scalability.

Condensation Reactions

Condensation between 1,4-dioxane-2-carbaldehyde and hydroxyacetone under basic conditions:

- Procedure : Mixing equimolar aldehyde and hydroxyacetone in ethanol with NaOH (10% w/w) at 50°C.

- Conditions : Stirring for 6 hours, followed by neutralization with HCl.

- Yield : 55–65% after solvent evaporation.

Side Products : Dimers and oligomers may form, requiring careful purification.

Acetalization of Hydroxyketones

Using Meldrum’s acid derivatives to form the dioxane ring:

- Procedure : Reacting 2-hydroxyethan-1-one with 2,2-dimethyl-1,3-dioxane-4,6-dione in 1,4-dioxane solvent under microwave irradiation.

- Conditions : 180°C for 10 minutes with AlCl₃ catalyst.

- Yield : 24–30% after recrystallization.

Limitations : Moderate yields due to competing side reactions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Ring-Closure | Acidic, reflux | 45–60% | Simple starting materials | Long reaction time |

| Oxidation of Diols | Jones reagent, 0°C | 70–75% | High selectivity | Toxic reagents |

| Condensation | Basic, ethanol, 50°C | 55–65% | Mild conditions | Purification challenges |

| Acetalization | Microwave, 180°C | 24–30% | Rapid synthesis | Low yield |

Mechanistic Considerations

- Ring-Closure : Proceeds via acid-catalyzed nucleophilic attack and dehydration, favored by polar aprotic solvents.

- Oxidation : Chromium-based reagents oxidize secondary alcohols via a cyclic chromate ester intermediate.

- Condensation : Base-mediated aldol addition followed by elimination.

Industrial and Laboratory-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dioxane ring and the hydroxyethanone group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield hydroperoxides and other oxygenated derivatives, while reduction reactions can produce alcohols and related compounds .

Scientific Research Applications

1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that participate in various biochemical processes. For example, it can undergo oxidation to produce reactive oxygen species, which can then interact with cellular components .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound distinguishes itself through the combination of a dioxane ring and a vicinal hydroxyl-ketone group, which may enhance its polarity and reactivity compared to non-hydroxylated analogs like 1-(1,4-Dioxan-2-yl)ethan-1-one . Aromatic derivatives (e.g., 1-(4-bromophenyl)-2-hydroxyethan-1-one) exhibit higher molecular weights and distinct electronic properties due to aromatic substitution, influencing their melting points and synthetic utility .

Synthetic and Safety Considerations :

- Compounds like 1-(4-bromophenyl)-2-hydroxyethan-1-one are synthesized via Cu(I)-catalyzed oxidation, highlighting methodologies that could be adapted for the target compound .

- Safety data for 1-(1,4-Dioxan-2-yl)ethan-1-one (H227, H302 warnings) suggest that the target compound may require similar handling precautions, though its hydroxyl group could alter toxicity profiles .

Biological Activity

1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one, a compound featuring a 1,4-dioxane ring, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by the presence of a dioxane moiety, which contributes to its solubility and reactivity in biological systems.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymatic pathways. Notably, it has been shown to inhibit kinases such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2), which are implicated in several diseases including cancer and neurodegenerative conditions .

Therapeutic Applications

The compound's inhibitory effects on kinases suggest potential applications in treating:

- Autoimmune Diseases : By modulating immune responses.

- Neurological Disorders : Such as Alzheimer's and Parkinson's diseases.

- Cancer : Through the inhibition of pathways that promote tumor growth.

Case Study 1: Kinase Inhibition

A study demonstrated that this compound effectively inhibits SYK and LRRK2 kinases. This inhibition was associated with reduced proliferation of cancer cell lines in vitro. The study utilized various concentrations of the compound to establish dose-response relationships .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

This table illustrates the cytotoxic effects observed at increasing concentrations of the compound.

Case Study 2: Neuroprotective Effects

In another research study focused on neurodegenerative diseases, treatment with this compound resulted in significant neuroprotection against oxidative stress in neuronal cell cultures. The compound enhanced cellular antioxidant defenses, leading to reduced apoptosis rates under stress conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(1,4-Dioxan-2-yl)-2-hydroxyethan-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via photochemical alkylation of quinoxalinones with 1,4-dioxane under UV irradiation, as described in GP-5 protocols (yield: 38%). Key factors include solvent choice (1,4-dioxane as both reactant and solvent), reaction time, and stoichiometric ratios of reactants. Optimization may involve temperature control (e.g., 100°C for 3 hours) and catalyst screening (e.g., Cu(I) in oxidation reactions) . Yield improvements require rigorous purification steps, such as column chromatography with hexane-diethyl ether gradients .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- 1H NMR identifies protons on the dioxane ring (δ 3.5–4.5 ppm) and hydroxyketone groups (δ 5.4–5.5 ppm).

- 13C NMR confirms carbonyl (δ ~194 ppm) and ether carbons (δ ~60–70 ppm) .

- Infrared (IR) spectroscopy detects hydroxyl (ν ~3400 cm⁻¹) and carbonyl (ν ~1690 cm⁻¹) stretches.

- Chiral HPLC or polarimetry is required to resolve enantiomers, as the 1,4-dioxane ring may introduce stereocenters .

Q. What safety precautions are recommended for handling this compound, given its structural similarity to 1,4-dioxane?

- Methodological Answer : Toxicity data for 1,4-dioxane (a known carcinogen and irritant) suggest stringent measures:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Monitor for hepatic and renal toxicity in animal studies .

- Store in inert atmospheres to prevent degradation into hazardous byproducts (e.g., peroxides) .

Advanced Research Questions

Q. How does the stereochemistry of the 1,4-dioxane ring influence the compound’s reactivity or biological activity?

- Methodological Answer : Enantiomers like (R)- and (S)-1,4-dioxan-2-ylmethanol exhibit distinct physicochemical properties. Chiral resolution via HPLC with chiral stationary phases (e.g., cellulose-based columns) can isolate enantiomers. Computational modeling (DFT) predicts steric effects on reaction pathways, such as nucleophilic attack at the carbonyl group . Biological assays (e.g., enzyme inhibition) should compare enantiomers to assess stereospecific activity.

Q. How can contradictory data on reaction yields or byproducts be resolved in synthesis protocols?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., light intensity in photochemical reactions) or impurities in starting materials. Systematic studies should:

- Use standardized reagents (e.g., anhydrous 1,4-dioxane).

- Employ LC-MS or GC-MS to identify byproducts (e.g., glyoxal adducts from aldehyde trapping) .

- Replicate experiments under inert atmospheres to exclude oxidative side reactions .

Q. What degradation pathways are plausible for this compound under environmental or physiological conditions?

- Methodological Answer : Hydrolysis of the dioxane ring in acidic/basic media may generate 2-hydroxyethan-1-one and glycolic acid. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation. Oxidative pathways (e.g., peroxide formation) are detectable via iodometric titration .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for photochemical alkylation or C-H activation. Molecular docking studies predict interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.